3-(3-Nitrophenyl)oxetan-3-amine
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Overview
Description
3-(3-Nitrophenyl)oxetan-3-amine is a chemical compound characterized by the presence of an oxetane ring substituted with a nitrophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 3-(3-Nitrophenyl)oxetan-3-amine are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
3-(3-Nitrophenyl)oxetan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)oxetan-3-amine involves its interaction with specific molecular targets. For example, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics . The oxetane ring’s strained structure is believed to play a crucial role in its binding affinity and inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Nitrophenyl)oxetan-3-amine hydrochloride
- 3-Oximinooxetane
- 3-(3-Nitrophenyl)oxetan-3-ylidene acetate
Uniqueness
This compound is unique due to its combination of an oxetane ring with a nitrophenyl and amine group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-(3-nitrophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10N2O3/c10-9(5-14-6-9)7-2-1-3-8(4-7)11(12)13/h1-4H,5-6,10H2 |
InChI Key |
SFNGYCGXEXXQOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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